molecular formula C18H13N3O2 B10970832 N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide

N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B10970832
M. Wt: 303.3 g/mol
InChI Key: KOZOPFWXLGLHHG-UHFFFAOYSA-N
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Description

N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound that features a pyrazine ring attached to a xanthene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of pyrazin-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized to form N-oxide derivatives.

    Reduction: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the xanthene moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazin-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-pyrazin-2-yl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C18H13N3O2/c22-18(21-16-11-19-9-10-20-16)17-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)17/h1-11,17H,(H,20,21,22)

InChI Key

KOZOPFWXLGLHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=CN=C4

Origin of Product

United States

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